molecular formula C15H22N2O5S B297059 2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(tetrahydro-2-furanylmethyl)acetamide

2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B297059
M. Wt: 342.4 g/mol
InChI Key: JKVBZYWKBANNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(tetrahydro-2-furanylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTFMA and is a white crystalline powder with a molecular weight of 401.49 g/mol.

Mechanism of Action

MTFMA exerts its biological activity by binding to the active site of the target enzyme and inhibiting its activity. The sulfonyl group of MTFMA interacts with the active site residues of the enzyme through hydrogen bonding and electrostatic interactions. The furanyl group of MTFMA interacts with the hydrophobic pocket of the enzyme, which enhances its binding affinity.
Biochemical and Physiological Effects
MTFMA has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. MTFMA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, MTFMA has been reported to improve learning and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

MTFMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MTFMA is also soluble in a wide range of solvents, which makes it suitable for various biochemical and pharmacological assays. However, MTFMA has some limitations as well. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, the mechanism of action of MTFMA is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

MTFMA has several potential future directions for research. One possible direction is to investigate its potential as a therapeutic agent for various diseases such as Alzheimer's disease, cancer, and inflammation. Another direction is to explore its mechanism of action and identify new targets for inhibition. Furthermore, MTFMA can be modified to improve its pharmacokinetic properties and reduce its toxicity. Overall, MTFMA is a promising compound that has the potential to make significant contributions to the fields of medicinal chemistry, biochemistry, and pharmacology.

Synthesis Methods

MTFMA can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with N-(tetrahydro-2-furanylmethyl)acetamide in the presence of an organic base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain pure MTFMA.

Scientific Research Applications

MTFMA has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. MTFMA has also been reported to possess anti-inflammatory, anticonvulsant, and anticancer properties.

properties

Molecular Formula

C15H22N2O5S

Molecular Weight

342.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C15H22N2O5S/c1-17(11-15(18)16-10-13-4-3-9-22-13)23(19,20)14-7-5-12(21-2)6-8-14/h5-8,13H,3-4,9-11H2,1-2H3,(H,16,18)

InChI Key

JKVBZYWKBANNJT-UHFFFAOYSA-N

SMILES

CN(CC(=O)NCC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CN(CC(=O)NCC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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